Isopropyl 1-isopropylpiperidine-2-carboxylate

Lipophilicity Hydrogen bonding SAR

Isopropyl 1-isopropylpiperidine-2-carboxylate (CAS 2270905-04-7) is a fully substituted piperidine-2-carboxylate ester bearing N-isopropyl and O-isopropyl groups (molecular formula C₁₂H₂₃NO₂, MW 213.32, SMILES CC(C)OC(=O)C1CCCCN1C(C)C). The compound is supplied as a research-grade building block with specified purity ≥98% (HPLC), designated MDL number MFCD31583427, and requires storage sealed in dry conditions at 2–8°C.

Molecular Formula C12H23NO2
Molecular Weight 213.321
CAS No. 2270905-04-7
Cat. No. B2881946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 1-isopropylpiperidine-2-carboxylate
CAS2270905-04-7
Molecular FormulaC12H23NO2
Molecular Weight213.321
Structural Identifiers
SMILESCC(C)N1CCCCC1C(=O)OC(C)C
InChIInChI=1S/C12H23NO2/c1-9(2)13-8-6-5-7-11(13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3
InChIKeyBOWVOIJZZURBGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl 1-Isopropylpiperidine-2-Carboxylate (CAS 2270905-04-7): N-Substituted Piperidine Ester Baseline for Research Procurement


Isopropyl 1-isopropylpiperidine-2-carboxylate (CAS 2270905-04-7) is a fully substituted piperidine-2-carboxylate ester bearing N-isopropyl and O-isopropyl groups (molecular formula C₁₂H₂₃NO₂, MW 213.32, SMILES CC(C)OC(=O)C1CCCCN1C(C)C) . The compound is supplied as a research-grade building block with specified purity ≥98% (HPLC), designated MDL number MFCD31583427, and requires storage sealed in dry conditions at 2–8°C . It belongs to the broader class of piperidine derivatives that constitute the most common heterocyclic subunit among FDA-approved drugs, underscoring its relevance as a screening candidate in medicinal chemistry [1]. Its defining structural feature—dual isopropyl substitution at both the ester and the ring nitrogen—distinguishes it from simpler pipecolic acid esters and positional isomers, creating a differentiated physicochemical profile that directly impacts its suitability in specific research contexts.

Why Isopropyl 1-Isopropylpiperidine-2-Carboxylate Cannot Be Substituted by N-Unsubstituted or Positional Isomer Analogs in Structure-Sensitive Research


In-class piperidine-2-carboxylate esters are not interchangeable because even modest structural variations—N-substitution status, ester position on the ring, and ester alkyl group identity—produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and molecular recognition that can alter biological activity by orders of magnitude [1]. The target compound carries an N-isopropyl group that eliminates the secondary amine H-bond donor present in isopropyl piperidine-2-carboxylate (CAS 17970-78-4, H_Donors = 1 vs. 0 for target) and raises computed LogP by approximately 1.12 units . Its 2-carboxylate regioisomerism yields a LogP that is 0.14 units higher than the 4-carboxylate positional isomer (CAS 1785764-44-4, LogP 2.0584), a difference that can meaningfully affect membrane partitioning and off-target promiscuity . Furthermore, the 1-isopropylpiperidine motif itself is established in the medicinal chemistry literature as a privileged fragment for cation–π interactions in enzyme pockets, contributing ΔΔG values of 29.7–30.5 kJ mol⁻¹ to binding affinity in factor Xa inhibitors [2]. Substituting this compound with a des-isopropyl or regioisomeric analog would alter every one of these parameters simultaneously, making structure–activity relationships non-transferable.

Quantitative Differentiation Evidence for Isopropyl 1-Isopropylpiperidine-2-Carboxylate Versus Closest Structural Analogs


N-Isopropyl Substitution Increases LogP by +1.12 Units and Eliminates the H-Bond Donor Versus the N-Unsubstituted Analog

The target compound (N-isopropyl substituted) exhibits a computed LogP of 2.2009, which is 1.12 units higher than the N-unsubstituted analog isopropyl piperidine-2-carboxylate (CAS 17970-78-4, LogP 1.0801), measured on the same computational platform . Concomitantly, the N-isopropyl group eliminates the secondary amine hydrogen bond donor present in the unsubstituted analog (H_Donors: target 0 vs. comparator 1), while TPSA decreases from 38.33 to 29.54 Ų . The number of rotatable bonds increases from 2 to 3 .

Lipophilicity Hydrogen bonding SAR Piperidine substitution

2-Carboxylate Regioisomer Exhibits +0.14 LogP Advantage Over the 4-Carboxylate Positional Isomer

When the ester group is at the 2-position (alpha to nitrogen) as in the target compound, the computed LogP is 2.2009, compared with 2.0584 for the 4-carboxylate positional isomer isopropyl 1-isopropylpiperidine-4-carboxylate (CAS 1785764-44-4), both measured on the same computational platform . TPSA (29.54) and H_Donor/H_Acceptor counts are identical between the two isomers, indicating that the LogP difference arises from differential intramolecular electronic interactions between the ester and the proximal tertiary amine at the 2-position .

Regioisomerism Lipophilicity Positional isomer Piperidine ester

1-Isopropylpiperidine Fragment Validated in Factor Xa Inhibitor Series with ΔΔG Contribution of ~30 kJ mol⁻¹ via Cation–π Interactions

The 1-isopropylpiperidine moiety—identical to the N-substituent of the target compound—has been characterized as a privileged fragment for binding the aromatic S4 pocket of factor Xa. In a β-D-glucosyl conjugate series, the protonated 1-isopropylpiperidine contributed ΔΔG values of 29.7–30.5 kJ mol⁻¹ to binding free energy, attributed to efficient cation–π and C–H···π interactions within the S4 subsite [1]. The most potent compound bearing this fragment achieved Kᵢ = 0.090 nM against fXa and Kᵢ = 100 nM against thrombin, with the 1-isopropylpiperidine providing the dominant thermodynamic driver for affinity [1]. A related series yielded a compound (21e) with Kᵢ = 0.3 nM against fXa and prothrombin time PT₂ = 3.30 μM, further validating the fragment [2].

Factor Xa inhibition Fragment-based drug design Cation–π binding Piperidine S4 pocket

Purity Specification ≥98% Versus 97% for the N-Unsubstituted Analog Supports Quantitative Reproducibility in Dose–Response Assays

The target compound is specified at ≥98% purity by multiple vendors (ChemScene Cat. CS-0659063, Leyan Cat. 1729719) , whereas the closest N-unsubstituted analog isopropyl piperidine-2-carboxylate (CAS 17970-78-4) is typically supplied at 97% purity (Leyan Cat. 1725361; AKSci 95%+ specification) . While both specifications are acceptable for routine synthesis, a 1% purity differential at scale translates to a corresponding increase in total impurities that may contain bioactive contaminants relevant to cellular assay interpretation below 10 μM test concentrations.

Purity specification Reproducibility Dose–response Procurement quality

Storage Requirement at 2–8°C Sealed Dry Versus Room Temperature for N-Unsubstituted Analog Indicates Different Physical Stability Profiles

The target compound requires storage sealed in dry conditions at 2–8°C per vendor specification (ChemScene) , whereas the N-unsubstituted analog isopropyl piperidine-2-carboxylate (CAS 17970-78-4) is a colorless to pale yellow liquid with a boiling point of 227.5 ± 33.0°C (predicted), density 0.987 ± 0.06 g/cm³ (predicted), and is stable at room temperature when protected from light . The refrigeration requirement for the target compound suggests it may be a low-melting solid or an oil with higher susceptibility to thermal degradation or moisture, mandating cold-chain logistics for procurement and inventory management.

Storage stability Physical state Procurement logistics Compound integrity

MDL Registry Number MFCD31583427 Enables Unambiguous Database Cross-Referencing Absent from PubChem and ChEMBL

The target compound is registered with MDL number MFCD31583427 , providing a unique and machine-readable identifier for cross-referencing across chemical inventory systems, REACH compliance documentation, and electronic laboratory notebooks. At the time of analysis, the compound does not appear in PubChem or ChemSpider, meaning the MDL number serves as the primary authoritative registry identifier alongside the CAS number. The positional isomer (CAS 1785764-44-4) and N-unsubstituted analog (CAS 17970-78-4) are listed under separate MDL numbers or lack MDL registration entirely in some vendor catalogs, which can lead to procurement errors when ordering by name alone.

Chemical registration Database interoperability Procurement traceability MDL number

Validated Application Scenarios for Isopropyl 1-Isopropylpiperidine-2-Carboxylate in Medicinal Chemistry and Chemical Biology


Protease Inhibitor Fragment Library Design Leveraging the Validated 1-Isopropylpiperidine S4-Binding Motif

The 1-isopropylpiperidine substructure of the target compound has been crystallographically and thermodynamically characterized as a privileged S4 pocket binder in factor Xa inhibitor programs, contributing ΔΔG ≈ 30 kJ mol⁻¹ through cation–π interactions [1]. The target compound, bearing this fragment as its N-substituent with a synthetically tractable isopropyl ester at the 2-position, serves as a direct starting material for amide coupling or ester hydrolysis to generate focused protease inhibitor libraries. Procurement of this specific compound rather than the N-unsubstituted analog (CAS 17970-78-4) is essential because the latter lacks the N-isopropyl group required to recapitulate the S4 interaction.

CNS-Penetrant Lead Optimization Where Elevated LogP and Zero H-Bond Donors Favor Brain Exposure

The target compound's computed LogP of 2.2009 and complete absence of hydrogen bond donors (H_Donors = 0) align with Central Nervous System multiparameter optimization (CNS MPO) guidelines that reward LogP in the 2–4 range and penalize >0.5 H-bond donors [1][2]. Compared with the N-unsubstituted analog (LogP 1.0801, H_Donors = 1), the target compound starts from a more CNS-favorable physicochemical space. Its LogP advantage of +0.14 over the 4-carboxylate positional isomer (LogP 2.0584) may also provide marginally better passive BBB permeability in parallel artificial membrane permeability assays (PAMPA-BBB), though this requires experimental confirmation.

Building Block for Pipecolic Acid-Derived Bioactive Conjugates via Selective Ester Hydrolysis

The isopropyl ester at the 2-position can be selectively hydrolyzed to yield 1-isopropylpiperidine-2-carboxylic acid while retaining the N-isopropyl group, providing access to a chiral N-alkyl pipecolic acid scaffold. Pipecolic acid derivatives are established pharmacophores in HIV protease inhibition (IC₅₀ ~1 μM) and NMDA receptor antagonism [1][2]. The target compound offers a direct ester hydrolysis route to the N-isopropyl pipecolic acid, whereas the 4-carboxylate isomer (CAS 1785764-44-4) would yield the isonipecotic acid regioisomer with entirely different biological activity profiles.

Physicochemical Probe for N-Alkylation Structure–Property Relationship Studies in Piperidine Series

The target compound, together with its N-unsubstituted analog (CAS 17970-78-4, LogP 1.0801, H_Donors 1) and its 4-carboxylate positional isomer (CAS 1785764-44-4, LogP 2.0584), forms a matched molecular trio suitable for deconvoluting the independent contributions of N-alkylation and ester regioisomerism to measured LogD₇.₄, solubility, and microsomal stability. The quantitatively defined ΔLogP values (+1.12 for N-substitution, +0.14 for 2- vs. 4-carboxylate) provide a calibrated baseline for designing property-modulated analogs in lead optimization campaigns [1][2].

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